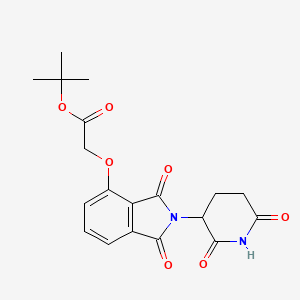

Thalidomide-4-O-CH2-COO(t-Bu)

Description

BenchChem offers high-quality Thalidomide-4-O-CH2-COO(t-Bu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-4-O-CH2-COO(t-Bu) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-19(2,3)28-14(23)9-27-12-6-4-5-10-15(12)18(26)21(17(10)25)11-7-8-13(22)20-16(11)24/h4-6,11H,7-9H2,1-3H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNNKCCXJSOWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-4-O-CH2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This thalidomide derivative serves as a crucial ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins.

Introduction

Thalidomide and its analogs have garnered significant attention in drug discovery, evolving from a notorious teratogen to a valuable scaffold in targeted protein degradation. The molecule "Thalidomide-4-O-CH2-COO(t-Bu)" is a functionalized derivative designed for incorporation into PROTACs. The tert-butyl ester provides a protected carboxylic acid functionality, allowing for facile coupling to a linker and, subsequently, a target protein ligand. The core thalidomide structure facilitates the recruitment of the CRBN E3 ligase, a critical step in the ubiquitination and subsequent proteasomal degradation of the target protein.

Synthesis Methodology

The synthesis of Thalidomide-4-O-CH2-COO(t-Bu) is a two-step process commencing with the formation of 4-hydroxythalidomide, followed by O-alkylation.

Step 1: Synthesis of 4-Hydroxythalidomide

The initial step involves the condensation of 3-hydroxyphthalic anhydride with (±)-α-aminoglutarimide.

Experimental Protocol:

-

To a solution of 3-hydroxyphthalic anhydride (1 equivalent) in toluene, add triethylamine (2 equivalents).

-

Add (±)-α-aminoglutarimide (1 equivalent) to the mixture.

-

Heat the reaction mixture to 110°C and reflux for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-hydroxythalidomide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)

The second step is the O-alkylation of 4-hydroxythalidomide with tert-butyl bromoacetate.

Experimental Protocol:

-

Suspend 4-hydroxythalidomide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K2CO3) (2 equivalents), to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours or until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Thalidomide-4-O-CH2-COO(t-Bu).

Synthetic Workflow

Caption: Synthetic pathway for Thalidomide-4-O-CH2-COO(t-Bu).

Characterization Data

The structural identity and purity of the synthesized Thalidomide-4-O-CH2-COO(t-Bu) are confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 1950635-36-5[1] |

| Molecular Formula | C19H20N2O7[1] |

| Molecular Weight | 388.38 g/mol [1] |

| Appearance | Solid |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Typical Aromatic Protons | m | 3H | Phthalimide ring |

| Typical CH | dd | 1H | Glutarimide ring |

| Typical CH₂ | s | 2H | -O-CH₂-COO- |

| Typical Glutarimide CH₂ | m | 4H | Glutarimide ring |

| Typical tert-Butyl | s | 9H | -C(CH₃)₃ |

| Typical NH | br s | 1H | Glutarimide ring |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. This table represents expected regions and multiplicities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 389.1343 | 411.1163 |

| Observed m/z | Typically within ± 5 ppm of calculated value | Typically within ± 5 ppm of calculated value |

Role in PROTAC Technology and Cereblon Signaling

Thalidomide-4-O-CH2-COO(t-Bu) is a cornerstone in the design of CRBN-recruiting PROTACs. The thalidomide moiety binds to Cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event, orchestrated by the PROTAC, brings a target protein into close proximity with the E3 ligase machinery.

The subsequent ubiquitination of the target protein marks it for degradation by the 26S proteasome. This process of induced protein degradation offers a powerful therapeutic strategy for targeting proteins that are otherwise difficult to inhibit with traditional small molecules.

Cereblon-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation via Cereblon.

Conclusion

The synthesis and characterization of Thalidomide-4-O-CH2-COO(t-Bu) are fundamental to the advancement of targeted protein degradation. This guide provides researchers and drug development professionals with the essential protocols and data to effectively synthesize and utilize this key intermediate in the creation of novel PROTAC-based therapeutics. The ability to selectively hijack the cell's protein degradation machinery opens up new avenues for treating a wide range of diseases by targeting previously "undruggable" proteins.

References

An In-depth Technical Guide on the Chemical Properties of Thalidomide-4-O-CH2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-4-O-CH2-COO(t-Bu), also known by its IUPAC name tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, is a crucial chemical intermediate in the burgeoning field of targeted protein degradation. As a derivative of thalidomide, it functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This property makes it an indispensable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Thalidomide-4-O-CH2-COO(t-Bu), tailored for researchers and professionals in drug development.

Chemical and Physical Properties

Thalidomide-4-O-CH2-COO(t-Bu) is a solid at room temperature and is characterized by the chemical properties summarized in the table below. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to allow for further chemical modifications, typically the attachment of a linker and a target protein-binding ligand in the synthesis of PROTACs.[1]

| Property | Value | Reference |

| IUPAC Name | tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | [2] |

| CAS Number | 1950635-36-5 | [2] |

| Molecular Formula | C₁₉H₂₀N₂O₇ | [2] |

| Molecular Weight | 388.38 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically >98% | [1] |

| Storage | Store at room temperature | [1] |

| XLogP3 | 1.2 | [2] |

Synthesis

A plausible synthetic route would start with 4-hydroxythalidomide, which is then alkylated with tert-butyl bromoacetate in the presence of a suitable base to yield the final product.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of Thalidomide-4-O-CH2-COO(t-Bu).

Biological Activity and Mechanism of Action

The biological significance of Thalidomide-4-O-CH2-COO(t-Bu) lies in its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This complex, which also includes Cullin-4, DDB1, and Roc1, is a key component of the ubiquitin-proteasome system, the cell's machinery for degrading unwanted or damaged proteins.[5]

By itself, Thalidomide-4-O-CH2-COO(t-Bu) acts as a CRBN ligand. However, its primary utility is in the construction of PROTACs. In a PROTAC molecule, this thalidomide derivative serves as the E3 ligase-recruiting moiety. The other end of the PROTAC contains a ligand that binds to a specific protein of interest (POI). By simultaneously binding to both CRBN and the POI, the PROTAC brings the E3 ligase complex into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

CRBN-Mediated Protein Degradation Pathway:

Caption: PROTAC-mediated protein degradation via the CRL4-CRBN pathway.

Experimental Protocols

While a specific protocol for the synthesis of Thalidomide-4-O-CH2-COO(t-Bu) is not available, this section outlines general experimental protocols relevant to its use and characterization, based on methods for similar compounds.

General Synthesis of Thalidomide-based PROTAC Linkers

The synthesis of thalidomide analogs often involves the condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione.[3][4]

Experimental Workflow for Synthesis and Purification:

Caption: General workflow for synthesis and purification of thalidomide derivatives.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. Expected signals would include those for the tert-butyl group, the methylene protons of the acetate linker, and the characteristic aromatic and glutarimide protons of the thalidomide core.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A typical method for thalidomide and its derivatives would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer.[2]

Biological Assays

CRBN Binding Assay: The affinity of Thalidomide-4-O-CH2-COO(t-Bu) for CRBN can be determined using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Competitive binding assays, such as fluorescence polarization or TR-FRET, can also be employed.

PROTAC-Mediated Degradation Assay (Western Blot): Once incorporated into a PROTAC, its ability to induce the degradation of the target protein is typically assessed by Western blot.

Experimental Workflow for Western Blot:

Caption: Standard workflow for assessing protein degradation by Western blot.

Conclusion

Thalidomide-4-O-CH2-COO(t-Bu) is a vital molecular tool for researchers engaged in the development of PROTACs and other chemical probes for targeted protein degradation. Its well-defined role as a CRBN ligand, coupled with its synthetic tractability, makes it a cornerstone in the design of novel therapeutics aimed at degrading previously "undruggable" protein targets. This guide provides a foundational understanding of its chemical properties and biological context to aid in its effective utilization in research and drug discovery. Further investigation into its specific synthesis and characterization will undoubtedly contribute to the advancement of targeted protein degradation technologies.

References

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-4-O-CH2-COO(t-Bu) in PROTACs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein degradation machinery to eliminate disease-causing proteins. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives have emerged as highly effective recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on "Thalidomide-4-O-CH2-COO(t-Bu)," a crucial synthetic intermediate used in the construction of CRBN-recruiting PROTACs. We will delve into its mechanism of action, present relevant quantitative data for the core thalidomide scaffold, provide detailed experimental protocols for assessing PROTAC efficacy, and visualize key processes through signaling and workflow diagrams.

Introduction to PROTACs and the Role of Thalidomide Analogs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]

Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized ligands for CRBN.[4] These molecules bind to a hydrophobic pocket in CRBN, allosterically modulating its substrate specificity and inducing the degradation of "neosubstrates."[]

"Thalidomide-4-O-CH2-COO(t-Bu)" is a key intermediate in the synthesis of CRBN-based PROTACs. It incorporates the core thalidomide scaffold necessary for CRBN binding. The tert-butyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, allows for the covalent attachment of a linker, which is subsequently connected to a ligand for a target protein.

Mechanism of Action of Thalidomide-Based PROTACs

The fundamental mechanism of action for a PROTAC synthesized from "Thalidomide-4-O-CH2-COO(t-Bu)" involves the following key steps:

-

Binary Complex Formation: The PROTAC molecule can independently bind to either the target Protein of Interest (POI) or the CRBN subunit of the CRL4^CRBN^ E3 ligase complex.

-

Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-CRBN) is a critical step. The efficiency of ternary complex formation is influenced by the nature of the POI ligand, the CRBN ligand, the linker length and composition, and the cooperative interactions between the POI and CRBN.

-

Ubiquitination of the POI: Once the ternary complex is formed, the E3 ligase complex catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

Quantitative Performance Data

However, the binding of the core thalidomide moiety is essential for CRBN recruitment. The following table summarizes the binding affinities of thalidomide and its clinically relevant derivatives to CRBN, providing a reference for the expected binding of the core structure.

| Compound | Assay Type | Binding Constant (Kd or Ki) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [3] |

| (S)-Thalidomide | - | ~10-fold stronger binding than (R)-enantiomer | [4][6] |

| Lenalidomide | ITC | 0.6 µM (for CRBN:DDB1) | [7] |

| Pomalidomide | ITC | 12.5 µM (for CRBN-TBD) | [7] |

Note: Binding constants can vary depending on the specific assay conditions and protein constructs used.

Key Experimental Protocols

Assessing the efficacy of a PROTAC derived from "Thalidomide-4-O-CH2-COO(t-Bu)" involves a series of in vitro and cellular assays.

Western Blot for PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein.[8]

A. Cell Culture and Treatment:

-

Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

B. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

C. SDS-PAGE and Immunoblotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

D. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the POI in a cell-free system.

A. Reagents and Setup:

-

Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), CRL4^CRBN^ E3 ligase complex, and the POI.

-

Ubiquitin and ATP.

-

PROTAC compound.

-

Reaction buffer.

B. Reaction:

-

Assemble the reaction mixture containing the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.

-

Add the PROTAC at various concentrations or a vehicle control.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

C. Detection:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot as described above, using a primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-CRBN ternary complex.

A. Isothermal Titration Calorimetry (ITC):

-

Load the purified CRBN protein into the sample cell of the calorimeter.

-

Load the PROTAC into the injection syringe.

-

Titrate the PROTAC into the CRBN solution and measure the heat changes upon binding.

-

In a separate experiment, titrate the PROTAC into a solution containing both CRBN and the POI to measure the thermodynamics of ternary complex formation.

B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Label the POI and CRBN with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.

-

In the presence of an effective PROTAC, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

-

The intensity of the FRET signal is proportional to the amount of ternary complex formed.

Conclusion

"Thalidomide-4-O-CH2-COO(t-Bu)" is a valuable chemical tool for the synthesis of potent and specific PROTACs that hijack the CRBN E3 ligase. While direct biological data on this intermediate is scarce, the extensive characterization of the thalidomide core provides a strong foundation for its use in PROTAC design. The successful development of PROTACs relies on a comprehensive understanding of their mechanism of action and the application of a suite of robust biochemical and cellular assays to quantify their efficacy in mediating protein degradation. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to effectively utilize thalidomide-based chemistry in the pursuit of novel protein-degrading therapeutics.

References

- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

The Cornerstone of Targeted Protein Degradation: A Technical Guide to Thalidomide-4-O-CH2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for destruction.

This technical guide provides an in-depth overview of Thalidomide-4-O-CH2-COO(t-Bu) , a key synthetic intermediate and a potent Cereblon (CRBN) E3 ligase ligand used in the development of novel PROTACs.[1][2] This molecule, also known by its IUPAC name tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, serves as a versatile building block for creating degraders against a wide array of protein targets.[3] We will delve into its mechanism of action, provide a detailed (though representative) synthesis protocol, and present a comprehensive suite of experimental methodologies for its characterization and for the evaluation of PROTACs derived from it.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-4-O-CH2-COO(t-Bu) functions as the CRBN-recruiting moiety within a PROTAC. The core thalidomide structure binds to the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[4] The tert-butyl ester group acts as a protecting group, which upon removal, reveals a carboxylic acid that can be readily conjugated to a linker and a ligand for a protein of interest (POI).

The resulting PROTAC orchestrates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][6] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[7]

Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)

While specific, detailed synthesis protocols for Thalidomide-4-O-CH2-COO(t-Bu) are not widely published in peer-reviewed literature, a representative procedure can be extrapolated from the synthesis of similar thalidomide analogs. The following is a plausible, multi-step synthesis.

Experimental Protocol:

Step 1: Synthesis of 4-hydroxythalidomide

-

To a solution of 4-aminophthalic acid in a suitable solvent (e.g., dimethylformamide), add 3-aminoglutarimide hydrochloride.

-

Heat the reaction mixture under reflux for several hours.

-

Upon cooling, the product, 4-hydroxythalidomide, will precipitate and can be collected by filtration.

-

Purify the crude product by recrystallization.

Step 2: Alkylation of 4-hydroxythalidomide

-

Suspend 4-hydroxythalidomide in a polar aprotic solvent such as acetone or acetonitrile.

-

Add a weak base, for example, potassium carbonate, to the suspension.

-

To this mixture, add tert-butyl bromoacetate dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Thalidomide-4-O-CH2-COO(t-Bu) as a solid.[8]

Quantitative Data and Characterization

Precise quantitative data for Thalidomide-4-O-CH2-COO(t-Bu) is not extensively available in the public domain. However, based on data for thalidomide and its close analogs, we can project expected performance metrics. The following tables present a compilation of reported binding affinities for related compounds and hypothetical, yet realistic, performance data for a PROTAC synthesized using Thalidomide-4-O-CH2-COO(t-Bu).

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)

| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |

| Thalidomide | ~2.0 µM (IC50) | Competitive Binding Assay | [9] |

| Lenalidomide | ~1.0 µM (IC50) | Competitive Binding Assay | [9] |

| Pomalidomide | ~0.2 µM (IC50) | Competitive Binding Assay | [9] |

| Thalidomide-4-O-CH2-COO(t-Bu) | (Hypothetical) 1-5 µM (Kd) | To be determined (e.g., ITC, SPR) | N/A |

Table 2: Hypothetical Degradation Performance of a PROTAC Utilizing Thalidomide-4-O-CH2-COO(t-Bu)

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| PROTAC-X | BRD4 | HeLa | 25 | >90 | 24 |

| PROTAC-Y | BTK | MOLM-14 | 10 | >95 | 18 |

Disclaimer: The DC50 and Dmax values in Table 2 are hypothetical and intended for illustrative purposes. Actual values will depend on the specific target protein, linker, and cell line used.

Experimental Protocols for Characterization and Evaluation

A rigorous evaluation of a PROTAC derived from Thalidomide-4-O-CH2-COO(t-Bu) involves a series of in vitro and cellular assays.

Cereblon Binding Assays

Confirming the engagement of the thalidomide moiety with CRBN is a critical first step. Several biophysical and biochemical methods can be employed.

a) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during the binding of the ligand to the protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[4]

-

Protocol:

-

Prepare a solution of purified CRBN protein in the sample cell of the calorimeter.

-

Load a solution of Thalidomide-4-O-CH2-COO(t-Bu) into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution.

-

Measure the heat change after each injection.

-

Analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction.[4]

-

b) Surface Plasmon Resonance (SPR)

-

Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte.[4]

-

Protocol:

-

Immobilize purified recombinant CRBN protein onto a sensor chip.

-

Prepare a series of dilutions of Thalidomide-4-O-CH2-COO(t-Bu) in a suitable running buffer.

-

Flow the ligand solutions over the sensor chip surface and monitor the binding response in real-time to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.

-

c) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by the test compound.[10]

-

Protocol:

-

Incubate GST-tagged CRBN with a Europium-labeled anti-GST antibody (donor) and a fluorescent thalidomide analog (acceptor).

-

Add serial dilutions of Thalidomide-4-O-CH2-COO(t-Bu).

-

Measure the FRET signal. A decrease in the FRET signal indicates displacement of the tracer and binding of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.

a) NanoBRET™ Ternary Complex Assay

-

Principle: This live-cell assay measures the proximity of a NanoLuc® luciferase-tagged POI and a HaloTag®-fused CRBN in the presence of a PROTAC.[11]

-

Protocol:

-

Co-transfect cells with expression vectors for the NanoLuc®-POI and HaloTag®-CRBN fusions.

-

Label the HaloTag®-CRBN with a fluorescent ligand.

-

Treat the cells with varying concentrations of the PROTAC.

-

Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

-

An increase in the BRET signal indicates the formation of the ternary complex.[11]

-

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: This bead-based assay uses donor and acceptor beads that are brought into proximity upon formation of the ternary complex, generating a chemiluminescent signal.

-

Protocol:

-

Use tagged versions of the POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).

-

Incubate the tagged proteins with the PROTAC.

-

Add AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-His) and donor beads coated with an antibody against the other tag (e.g., anti-GST).

-

Excite the donor beads and measure the luminescent signal from the acceptor beads.

-

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

a) Western Blot Analysis

-

Principle: This technique allows for the semi-quantitative or quantitative detection of the POI in cell lysates after treatment with the PROTAC.[5][12]

-

Protocol:

-

Plate cells and treat with a dose-range of the PROTAC for a specified time course.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Normalize the POI signal to a loading control (e.g., GAPDH or β-actin).

-

Calculate the DC50 and Dmax values from the dose-response curve.[5]

-

b) Quantitative Mass Spectrometry-Based Proteomics

-

Principle: This powerful technique provides a global and unbiased view of changes in the proteome upon PROTAC treatment, allowing for the quantification of POI degradation and the identification of off-target effects.[13][14][15]

-

Protocol:

-

Treat cells with the PROTAC and a vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

-

Conclusion

Thalidomide-4-O-CH2-COO(t-Bu) is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its straightforward incorporation into heterobifunctional degraders allows for the targeted degradation of a wide array of proteins. The methodologies and data presented in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs for both therapeutic and research applications. As the field of targeted protein degradation continues to evolve, the foundational understanding of such key building blocks will remain paramount to the development of next-generation medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]

- 3. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Thalidomide-4-O-CH2-COO(t-Bu) | 1950635-36-5 [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]

- 12. benchchem.com [benchchem.com]

- 13. Protein Degrader [proteomics.com]

- 14. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sapient.bio [sapient.bio]

The Strategic Role of the Tert-Butyl Group in Thalidomide-Based PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tert-butyl protecting group in the synthetic intermediate, "Thalidomide-4-O-CH2-COO(t-Bu)". This key molecule serves as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. Here, we delve into the chemical properties, synthesis, deprotection strategies, and the ultimate application of this intermediate in the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).

The Tert-Butyl Ester: A Chemist's Shield

In the multi-step synthesis of complex molecules like PROTACs, protecting groups are indispensable tools for temporarily masking reactive functional groups, thereby preventing unwanted side reactions.[1][2] The tert-butyl group, in the form of a tert-butyl ester, is a widely employed protecting group for carboxylic acids due to its unique stability profile.[3]

The bulky nature of the tert-butyl group provides steric hindrance, rendering the ester resistant to a wide range of nucleophiles and basic conditions. This stability is crucial during the assembly of the PROTAC molecule, where various reagents and reaction conditions are employed to link the target-binding ligand and the E3 ligase ligand.[4] However, the true elegance of the tert-butyl ester lies in its facile and clean removal under acidic conditions, a process known as deprotection. This "unmasking" of the carboxylic acid at the desired synthetic stage is critical for the subsequent conjugation to a linker, ultimately leading to the final PROTAC construct.[5][6]

"Thalidomide-4-O-CH2-COO(t-Bu)" is a purpose-built intermediate where the carboxylic acid, attached to the 4-position of the thalidomide phthalimide ring via an ether linkage, is protected by a tert-butyl group. This strategic placement allows for the thalidomide moiety to be incorporated as the Cereblon (CRBN) E3 ligase ligand in a PROTAC.[6] The protected carboxylic acid serves as a handle for attaching a linker, which in turn is connected to a ligand that binds to a specific protein of interest, targeting it for degradation.

Synthesis and Deprotection: A Practical Overview

The synthesis of "Thalidomide-4-O-CH2-COO(t-Bu)" and its subsequent deprotection are fundamental steps in the generation of thalidomide-based PROTACs. Below are generalized experimental protocols based on established synthetic methodologies for similar compounds.

Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)

This synthesis typically involves the alkylation of 4-hydroxythalidomide with a reagent containing the tert-butyl protected carboxylic acid moiety.

Experimental Protocol:

-

Starting Materials: 4-hydroxythalidomide, tert-butyl bromoacetate, and a suitable base (e.g., potassium carbonate, sodium hydride).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of 4-hydroxythalidomide in the chosen solvent, add the base at room temperature and stir for a designated period (e.g., 30 minutes) to form the corresponding alkoxide.

-

Add tert-butyl bromoacetate to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield "Thalidomide-4-O-CH2-COO(t-Bu)".

-

Deprotection of the Tert-Butyl Group

The removal of the tert-butyl group is most commonly achieved using strong acids, which facilitate the cleavage of the ester bond to yield the free carboxylic acid and isobutylene as a volatile byproduct.[7]

Experimental Protocol:

-

Reagent: Trifluoroacetic acid (TFA) is the most common reagent for this deprotection.[7]

-

Solvent: A chlorinated solvent such as dichloromethane (DCM) is typically used.

-

Procedure:

-

Dissolve "Thalidomide-4-O-CH2-COO(t-Bu)" in DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture at room temperature.

-

Stir the reaction for a period of 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting carboxylic acid, "Thalidomide-4-O-CH2-COOH", can often be used in the next step without further purification.

-

Quantitative Data on Deprotection

The efficiency of tert-butyl ester deprotection can be influenced by the specific reagents and conditions employed. The following table summarizes representative quantitative data for the deprotection of tert-butyl esters from various sources in the literature. While not specific to "Thalidomide-4-O-CH2-COO(t-Bu)", this data provides a useful comparison of different methods.

| Reagent/Condition | Substrate Type | Reaction Time | Yield (%) | Reference |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Various tert-butyl esters | 1 - 4 hours | >95% | [7] |

| ZnBr₂ in Dichloromethane (DCM) | N-(PhF)amino acid tert-butyl esters | 24 hours | 75% | [8] |

| CeCl₃·7H₂O–NaI in Acetonitrile | N-Boc-protected amino acid tert-butyl esters | 1 - 6 hours | 75 - 99% | [9] |

| p-toluenesulfonic acid, microwave irradiation | Aromatic tert-butyl esters | 5 - 10 minutes | 85 - 95% | [10] |

| Reagent-free thermal deprotection in a continuous flow reactor | Amphoteric amino acid derivatives | 15 - 40 minutes | Good to high | [11][12] |

Role in PROTAC Synthesis and Mechanism of Action

The deprotected intermediate, "Thalidomide-4-O-CH2-COOH", is a crucial building block for PROTAC synthesis. The newly revealed carboxylic acid provides a reactive handle for conjugation with a linker molecule, which is subsequently attached to a ligand that recognizes the target protein destined for degradation.

References

- 1. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Structural and Conformational Analysis of Thalidomide-4-O-CH2-COO(t-Bu): A Technical Guide for Drug Development Professionals

Introduction

Thalidomide, a molecule with a complex and dual history, has re-emerged as a cornerstone in the development of novel therapeutics, particularly in the realm of targeted protein degradation. Its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase has been harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific proteins implicated in disease. This technical guide provides an in-depth structural and conformational analysis of a key thalidomide derivative, tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate , commonly referred to as Thalidomide-4-O-CH2-COO(t-Bu) . This derivative serves as a crucial intermediate in the synthesis of PROTACs, incorporating the CRBN-binding moiety with a versatile linker attachment point.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's structural features, conformational dynamics, and its interaction with the CRBN receptor. While specific experimental data for this derivative is limited in the public domain, this document synthesizes available information and draws parallels from extensive research on thalidomide and its analogs to provide a robust analytical framework.

Physicochemical Properties

"Thalidomide-4-O-CH2-COO(t-Bu)" is a solid compound at room temperature.[1] Its fundamental physicochemical properties, largely derived from computational models, are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | [1] |

| CAS Number | 1950635-36-5 | [1] |

| Molecular Formula | C19H20N2O7 | [1] |

| Molecular Weight | 388.38 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | [2] |

| Physical Form | Solid | [1] |

Structural Analysis

The structure of "Thalidomide-4-O-CH2-COO(t-Bu)" is comprised of three key moieties: the phthalimide ring system, the glutarimide ring, and the tert-butoxycarbonylmethyl ether linker attached at the 4-position of the phthalimide ring.

-

Phthalimide Ring: This planar aromatic system is essential for the interaction with Cereblon. The substitution at the 4-position with an ether linkage provides a strategic point for the attachment of linkers in PROTAC design. This position is known to tolerate substitutions without abolishing CRBN binding.[3][4]

-

Glutarimide Ring: This chiral center-containing ring is crucial for the biological activity of thalidomide and its derivatives. The (S)-enantiomer is reported to have a higher binding affinity to CRBN compared to the (R)-enantiomer.[5]

-

Linker Moiety (-O-CH2-COO(t-Bu)): The tert-butoxycarbonylmethyl ether group serves as a protected carboxylic acid linker. The tert-butyl group can be readily removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to a ligand for a target protein of interest to form a PROTAC.[6]

Conformational Analysis

The overall conformation of "Thalidomide-4-O-CH2-COO(t-Bu)" is expected to be similar to that of thalidomide, with the glutarimide ring adopting a chair-like conformation and the phthalimide ring being planar. The rotational freedom around the bond connecting the phthalimide and glutarimide rings, as well as the ether linkage, will allow for a degree of conformational flexibility.

Computational analysis of thalidomide and its derivatives has shown that the glutarimide ring can exist in different puckered conformations. The substitution at the 4-position of the phthalimide ring can influence the preferred conformation and the overall shape of the molecule, which in turn can affect its binding affinity to CRBN. While a specific crystal structure for "Thalidomide-4-O-CH2-COO(t-Bu)" is not publicly available, X-ray crystallography studies of thalidomide and its analogs bound to CRBN reveal that the glutarimide moiety binds in a specific pocket, while the phthalimide ring is more exposed.[5]

Experimental Protocols

General Synthesis Protocol

While a specific, detailed synthesis protocol for "Thalidomide-4-O-CH2-COO(t-Bu)" is not available in the cited literature, a general synthetic route can be inferred from protocols for similar thalidomide-based PROTAC linkers. The synthesis would likely involve the reaction of 4-hydroxythalidomide with tert-butyl bromoacetate in the presence of a base, following a Williamson ether synthesis mechanism.

Materials:

-

4-Hydroxythalidomide

-

tert-Butyl bromoacetate

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

Dissolve 4-hydroxythalidomide in the anhydrous solvent.

-

Add the base to the solution and stir for a period to deprotonate the hydroxyl group.

-

Add tert-butyl bromoacetate to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized "Thalidomide-4-O-CH2-COO(t-Bu)".

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure. Key expected signals would include those for the aromatic protons of the phthalimide ring, the protons of the glutarimide ring, the methylene protons of the linker, and the tert-butyl protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) would be used to determine the purity of the final compound.

Signaling Pathways and Logical Relationships

"Thalidomide-4-O-CH2-COO(t-Bu)" functions as a Cereblon (CRBN) ligand, a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of this molecule to CRBN is the initial step in the mechanism of action for PROTACs that utilize this linker.

The DOT script above illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand. "Thalidomide-4-O-CH2-COO(t-Bu)" would be the precursor to the CRBN-binding end of the PROTAC molecule.

The following diagram illustrates the experimental workflow for synthesizing and characterizing a PROTAC using this thalidomide derivative.

Conclusion

"Thalidomide-4-O-CH2-COO(t-Bu)" is a valuable synthetic intermediate for the development of CRBN-recruiting PROTACs. Its structural and conformational properties, largely inferred from studies on thalidomide and its analogs, indicate that it retains the essential features for CRBN binding while providing a convenient point for linker attachment. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis of this specific derivative, would provide a more complete understanding of its conformational preferences and its interaction with Cereblon. This knowledge will be instrumental in the rational design of more effective and selective protein degraders for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu) for PROTAC Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of Thalidomide-4-O-CH2-COO(t-Bu) , a crucial intermediate for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins. Thalidomide and its derivatives are widely employed as E3 ubiquitin ligase ligands, specifically for Cereblon (CRBN). The title compound incorporates the thalidomide moiety for CRBN engagement and a tert-butyl protected carboxylic acid linker attachment point, enabling its conjugation to a target protein ligand. This protocol outlines a reliable two-step synthesis commencing with the formation of 4-hydroxythalidomide, followed by its alkylation to yield the final product.

Introduction to PROTAC Technology and the Role of Thalidomide-4-O-CH2-COO(t-Bu)

PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Thalidomide has been identified as a potent ligand for the CRBN E3 ligase.[1] The synthesis of thalidomide derivatives functionalized with appropriate linkers is a critical step in the creation of effective PROTACs. Thalidomide-4-O-CH2-COO(t-Bu) is a versatile building block that provides the CRBN-binding motif and a readily deprotectable linker for conjugation to a POI ligand. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing linker on the POI ligand.

Synthesis Pathway

The synthesis of Thalidomide-4-O-CH2-COO(t-Bu) is accomplished through a two-step process:

-

Step 1: Synthesis of 4-Hydroxythalidomide. This step involves the condensation of 4-hydroxyisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride.

-

Step 2: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu). This step involves the alkylation of 4-hydroxythalidomide with tert-butyl bromoacetate.

Caption: Overall synthetic pathway for Thalidomide-4-O-CH2-COO(t-Bu).

Experimental Protocols

Step 1: Synthesis of 4-Hydroxythalidomide

This procedure is adapted from the synthesis of analogous thalidomide derivatives.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) |

| 4-Hydroxyisobenzofuran-1,3-dione | 164.12 | 10 | 1.64 |

| 3-Aminopiperidine-2,6-dione hydrochloride | 164.59 | 10 | 1.65 |

| Sodium Acetate (NaOAc) | 82.03 | 12 | 0.984 |

| Acetic Acid | - | - | 30 mL |

Procedure:

-

To a round-bottom flask, add 4-hydroxyisobenzofuran-1,3-dione (1.64 g, 10 mmol) and 3-aminopiperidine-2,6-dione hydrochloride (1.65 g, 10 mmol).

-

Add acetic acid (30 mL) to the flask.

-

Add sodium acetate (0.984 g, 12 mmol) to the reaction mixture.

-

Heat the mixture to 120 °C and stir for 12 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

Wash the solid with water and then diethyl ether.

-

Dry the solid under vacuum to yield 4-hydroxythalidomide.

Characterization Data (Expected):

| Parameter | Value |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Purity (LC-MS) | >95% |

Step 2: Synthesis of Thalidomide-4-O-CH2-COO(t-Bu)

This procedure is based on the alkylation of hydroxy-thalidomide analogues.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Hydroxythalidomide | 274.23 | 1.0 | 274 mg |

| tert-Butyl bromoacetate | 195.04 | 1.2 | 234 mg |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 276 mg |

| Dimethylformamide (DMF) | - | - | 3 mL |

Procedure:

-

Suspend 4-hydroxythalidomide (274 mg, 1.0 mmol) in dimethylformamide (DMF, 3 mL) in a round-bottom flask.

-

Add potassium carbonate (276 mg, 2.0 mmol) to the suspension.

-

Add tert-butyl bromoacetate (234 mg, 1.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, pour the mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Thalidomide-4-O-CH2-COO(t-Bu).

Characterization Data (Expected):

| Parameter | Value |

| Appearance | White to off-white solid |

| Yield | 80-90% |

| Purity (LC-MS) | >98% |

| ¹H NMR | Consistent with the expected structure |

| Mass Spec (ESI+) | m/z [M+Na]⁺ expected: 411.13 |

PROTAC Formation Workflow

The synthesized Thalidomide-4-O-CH2-COO(t-Bu) serves as a key building block for the final PROTAC molecule. The general workflow for its utilization is depicted below.

References

Application Notes and Protocols: A Step-by-Step Guide to the Tert-Butyl Deprotection of Thalidomide-4-O-CH2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the tert-butyl (t-Bu) deprotection of "Thalidomide-4-O-CH2-COO(t-Bu)" to yield "Thalidomide-4-O-CH2-COOH". This procedure is a critical step in the synthesis of various molecular entities, including Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid handle is essential for linker attachment.

Introduction

Thalidomide and its derivatives are pivotal in targeted protein degradation as ligands for the E3 ubiquitin ligase Cereblon (CRBN). The synthesis of thalidomide-based PROTACs often involves the use of a protected carboxylic acid functional group on the thalidomide core. The tert-butyl ester is a common protecting group due to its stability in various reaction conditions and its facile cleavage under acidic conditions. This application note outlines a standard and reliable protocol for the deprotection of Thalidomide-4-O-CH2-COO(t-Bu) using trifluoroacetic acid (TFA).

Data Presentation

The following table summarizes the typical quantitative data associated with the tert-butyl deprotection of thalidomide derivatives using trifluoroacetic acid. Please note that yields can vary based on the specific substrate, reaction scale, and purification method.

| Parameter | Value | Reference |

| Starting Material | Thalidomide-4-O-CH2-COO(t-Bu) | N/A |

| Product | Thalidomide-4-O-CH2-COOH | N/A |

| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | [1] |

| Reaction Time | 3 - 5 hours | [1] |

| Temperature | Room Temperature | [1] |

| Representative Yield | ~85% | [1] |

| Purity | >95% (after purification) | General expectation |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the tert-butyl deprotection of Thalidomide-4-O-CH2-COO(t-Bu).

Materials:

-

Thalidomide-4-O-CH2-COO(t-Bu)

-

Trifluoroacetic Acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Thalidomide-4-O-CH2-COO(t-Bu) in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.

-

Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA. The addition is typically done dropwise, although for small-scale reactions, it can be added in one portion.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 to 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up - Quenching and Extraction:

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and TFA.

-

Redissolve the residue in a larger volume of an organic solvent like ethyl acetate or DCM.

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: This will generate CO₂ gas; add the bicarbonate solution slowly and with good stirring to control the effervescence.

-

Continue adding the NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, Thalidomide-4-O-CH2-COOH.

-

Purification (if necessary): The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to achieve the desired purity.

Safety Precautions:

-

Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially harmful solvent. Handle it with appropriate PPE in a fume hood.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the tert-butyl deprotection of Thalidomide-4-O-CH2-COO(t-Bu).

Thalidomide-Cereblon Signaling Pathway

Caption: Thalidomide binds to CRBN, inducing the ubiquitination and degradation of neosubstrates.

References

Application Notes and Protocols: Conjugation of Thalidomide-4-O-CH2-COO(t-Bu) to Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conditions for the conjugation of the thalidomide derivative, "Thalidomide-4-O-CH2-COO(t-Bu)," to various linkers. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates, where the thalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Overview of the Conjugation Strategy

The conjugation of "Thalidomide-4-O-CH2-COO(t-Bu)" to a linker typically involves a two-step process:

-

Deprotection of the tert-butyl ester: The tert-butyl (t-Bu) protecting group on the carboxylic acid is removed under acidic conditions to yield the active carboxylic acid intermediate, "Thalidomide-4-O-CH2-COOH".

-

Amide Bond Formation: The newly exposed carboxylic acid is then coupled with a primary or secondary amine-terminated linker using standard peptide coupling reagents.

This strategy allows for the modular assembly of PROTACs, where the thalidomide derivative, the linker, and the target protein ligand can be synthesized separately and then combined.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection and coupling steps. Please note that yields can vary depending on the specific linker and reaction scale.

| Step | Reagents and Conditions | Typical Yield (%) | Reference / Analogy |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), Room Temperature, 1-4 hours | >90 | Inferred from standard t-Bu deprotection protocols[1][2] |

| Amide Coupling | Method A: HATU, DIPEA in DMF, Room Temperature, 2-12 hours | 60-90 | Based on general amide coupling protocols[3] |

| Method B: EDC, HOBt, DIPEA in DMF/DCM, Room Temperature, 4-16 hours | 50-85 | Based on general amide coupling protocols[4][5] | |

| Method C (for hindered amines): PyBOP, DIPEA in DMF, Room Temperature to 50 °C, 12-24 hours | 40-75 | Based on protocols for challenging couplings[6] |

Experimental Protocols

Protocol 1: Deprotection of Thalidomide-4-O-CH2-COO(t-Bu)

This protocol describes the removal of the tert-butyl ester protecting group to generate the free carboxylic acid.

Materials:

-

Thalidomide-4-O-CH2-COO(t-Bu)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve Thalidomide-4-O-CH2-COO(t-Bu) in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round bottom flask.

-

Stir the solution at room temperature.

-

Slowly add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (3 x 10 mL).

-

Dry the resulting solid, Thalidomide-4-O-CH2-COOH, under high vacuum. The product is typically used in the next step without further purification.

Protocol 2: Amide Coupling with an Amine-Terminated Linker (HATU-mediated)

This protocol describes the conjugation of the deprotected thalidomide derivative to a linker containing a primary or secondary amine.

Materials:

-

Thalidomide-4-O-CH2-COOH

-

Amine-terminated linker (e.g., a PEG linker with a terminal amine)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Round bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

-

Syringes for reagent addition

-

Purification supplies (e.g., silica gel for column chromatography or preparative HPLC)

Procedure:

-

In a dry round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Thalidomide-4-O-CH2-COOH (1 equivalent) in anhydrous DMF.

-

Add the amine-terminated linker (1-1.2 equivalents) to the solution.

-

In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

-

Add the HATU solution to the reaction mixture.

-

Slowly add DIPEA (3-4 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired thalidomide-linker conjugate.

Visualizations

Experimental Workflow

Caption: Workflow for the two-step conjugation of Thalidomide-4-O-CH2-COO(t-Bu) to an amine-linker.

PROTAC Mechanism of Action

Caption: General mechanism of action for a thalidomide-based PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CRBN Binding Assays of PROTACs Derived from "Thalidomide-4-O-CH2-COO(t-Bu)"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of Cereblon (CRBN) binding affinity for Proteolysis Targeting Chimeras (PROTACs) synthesized using "Thalidomide-4-O-CH2-COO(t-Bu)" as a key intermediate. This thalidomide-based building block allows for the generation of PROTACs with an ether linkage, offering a distinct chemical space for optimizing degrader properties.

Introduction to CRBN-Recruiting PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Thalidomide and its derivatives are widely used as ligands to recruit the CRBN E3 ligase complex. By inducing the formation of a ternary complex between the POI and CRBN, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The binding affinity of the PROTAC to CRBN is a critical parameter that influences the efficiency of ternary complex formation and subsequent protein degradation.

Quantitative Data on CRBN Binding

The following table summarizes representative binding affinities of thalidomide, its analogs, and a PROTAC with a thalidomide-ether linkage to CRBN. This data is provided for comparative purposes to benchmark newly synthesized PROTACs.

| Compound/PROTAC | Assay Type | Binding Affinity (Kd or IC50) | Reference |

| Thalidomide | Fluorescence Polarization (FP) | Ki = 249.20 nM | [1] |

| Lenalidomide | Fluorescence Polarization (FP) | Ki = 177.80 nM | [1] |

| Pomalidomide | Fluorescence Polarization (FP) | Ki = 156.60 nM | [1] |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | KD = 121.6 ± 23.2 nM | [1] |

| Hypothetical PROTAC-X (with Thalidomide-ether linkage) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 = 50 - 200 nM | |

| Hypothetical PROTAC-X (with Thalidomide-ether linkage) | Surface Plasmon Resonance (SPR) | KD (binary to CRBN) = 100 - 500 nM |

Note: Data for "Hypothetical PROTAC-X" is representative of typical binding affinities observed for PROTACs with ether-linked thalidomide moieties and should be determined empirically for each new molecule.

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

Caption: Mechanism of action of a CRBN-recruiting PROTAC.

Experimental Workflow for CRBN Binding Assay

Caption: General experimental workflow for CRBN binding assays.

Experimental Protocols

Herein are detailed protocols for three common biophysical assays to determine the binding affinity of PROTACs to CRBN.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to a tagged CRBN protein (donor) and a fluorescently labeled tracer that binds to CRBN (acceptor). A PROTAC competing with the tracer for CRBN binding will decrease the FRET signal.

Materials:

-

Purified His-tagged CRBN/DDB1 complex

-

Terbium-labeled anti-His antibody (donor)

-

Fluorescently labeled thalidomide or pomalidomide tracer (e.g., FITC-thalidomide) (acceptor)

-

PROTAC derived from "Thalidomide-4-O-CH2-COO(t-Bu)"

-

Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4

-

Black, low-volume 384-well assay plates

-

TR-FRET enabled microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of His-tagged CRBN/DDB1 complex in assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 5-20 nM) and should be optimized.

-

Prepare a working solution of the fluorescent tracer. The final concentration should be around its Kd for CRBN.

-

Prepare a working solution of the Tb-labeled anti-His antibody. The final concentration is typically 1-5 nM.

-

Prepare a serial dilution of the PROTAC in assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

-

Assay Procedure (20 µL final volume):

-

Add 5 µL of the PROTAC serial dilutions or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add 5 µL of the His-tagged CRBN/DDB1 working solution to all wells.

-

Add 5 µL of the fluorescent tracer working solution to all wells.

-

Add 5 µL of the Tb-labeled anti-His antibody working solution to all wells.

-

Mix the plate gently by shaking for 1 minute.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

-

Measurement:

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the TR-FRET ratio against the logarithm of the PROTAC concentration.

-

Fit the data using a sigmoidal dose-response model to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the unlabeled PROTAC. The binding of the small tracer to the large CRBN protein slows its rotation, increasing fluorescence polarization. The PROTAC competes for binding, releasing the tracer and decreasing the polarization signal.[2]

Materials:

-

Purified CRBN/DDB1 complex

-

Fluorescently labeled thalidomide tracer (e.g., FITC-thalidomide)

-

PROTAC derived from "Thalidomide-4-O-CH2-COO(t-Bu)"

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4

-

Black, low-binding 384-well assay plates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of CRBN/DDB1 complex in assay buffer. The optimal concentration is typically 2-3 times the Kd of the tracer and should be determined empirically.[3]

-

Prepare a working solution of the fluorescent tracer at a low nanomolar concentration (e.g., 5-10 nM).

-

Prepare a serial dilution of the PROTAC in assay buffer with a constant percentage of DMSO.

-

-

Assay Procedure (20 µL final volume):

-

Add 10 µL of the PROTAC serial dilutions or vehicle control to the wells.

-

Prepare a premix of the CRBN/DDB1 complex and the fluorescent tracer in assay buffer.

-

Add 10 µL of the CRBN/tracer premix to all wells.

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization signal (in mP) against the logarithm of the PROTAC concentration.

-

Fit the data to a competitive binding model to determine the IC50 value.